

Mass Spectrometry of 2-Bromo-4,5-dimethoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4,5-dimethoxybenzoic acid

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This technical guide provides an in-depth overview of the mass spectrometry data for **2-Bromo-4,5-dimethoxybenzoic acid** ($C_9H_9BrO_4$), a halogenated aromatic carboxylic acid derivative.^[1] This document outlines the compound's characteristic fragmentation pattern under electron ionization (EI), presents the mass spectral data in a structured format, details the experimental protocol for data acquisition, and visualizes the analytical workflow and fragmentation pathways.

Core Data Presentation

The mass spectrometry data for **2-Bromo-4,5-dimethoxybenzoic acid** is characterized by a distinct isotopic pattern for the molecular ion due to the presence of a bromine atom. The compound has a molecular weight of approximately 261.07 g/mol.^[1] The data presented below was acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).^[2]

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Structural Formula	Relative Intensity (%)
262	$[M+2]^+$	$[C_9H_9^{81}BrO_4]^+$	98
260	$[M]^+$	$[C_9H_9^{79}BrO_4]^+$	100
245	$[M-CH_3]^+$	$[C_8H_6BrO_4]^+$	45
217	$[M-CH_3-CO]^+$	$[C_7H_6BrO_3]^+$	30
181	$[M-Br]^+$	$[C_9H_9O_4]^+$	15
166	$[M-Br-CH_3]^+$	$[C_8H_6O_4]^+$	25
138	$[M-Br-CO_2H]^+$	$[C_8H_8O_2]^+$	20

Table 1: Key Mass Spectrometry Data for **2-Bromo-4,5-dimethoxybenzoic acid**.

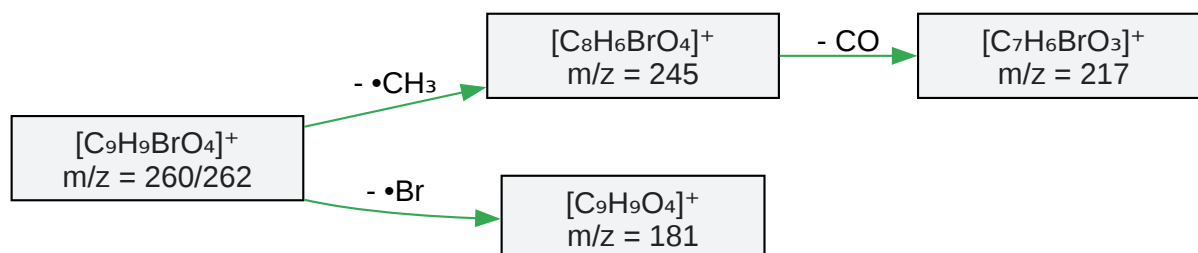
Fragmentation Analysis

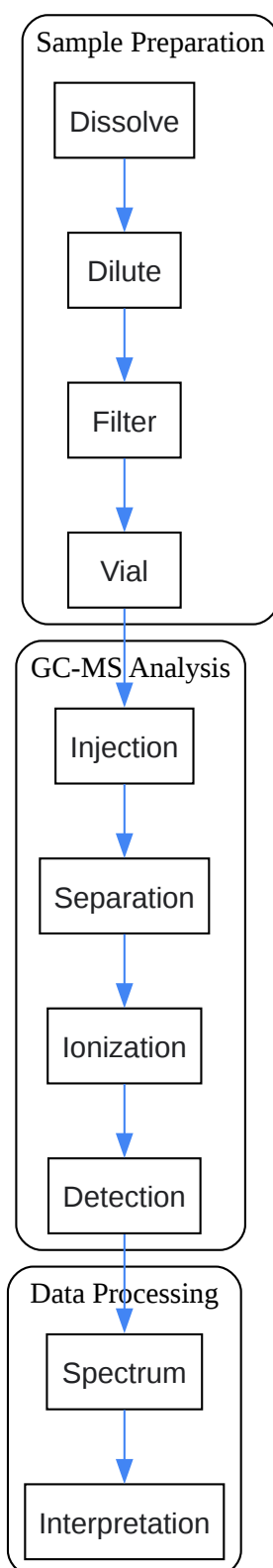
The fragmentation of **2-Bromo-4,5-dimethoxybenzoic acid** under electron ionization is influenced by its functional groups: the carboxylic acid, the methoxy groups, and the bromine atom. The most abundant peaks in the spectrum are the molecular ion peaks at m/z 260 and 262, with the latter corresponding to the heavier ^{81}Br isotope.[\[3\]](#)

Key fragmentation pathways include:

- **Loss of a Methyl Radical ($\bullet CH_3$):** A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of a methyl group, leading to the formation of an ion at m/z 245.
- **Subsequent Loss of Carbon Monoxide (CO):** Following the initial loss of a methyl radical, the resulting ion can lose a molecule of carbon monoxide, yielding a fragment at m/z 217.
- **Loss of a Bromine Radical ($\bullet Br$):** Cleavage of the carbon-bromine bond results in the loss of a bromine radical, producing an ion at m/z 181.
- **Loss of a Carboxyl Radical ($\bullet CO_2H$):** Fragmentation of the carboxylic acid group can lead to the loss of a carboxyl radical, though this is often less prominent than other pathways for aromatic acids.[\[4\]](#)

The proposed fragmentation pathway is visualized in the diagram below.





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